3-amino-N-methyl-N-propylbenzamide
Description
3-Amino-N-methyl-N-propylbenzamide is a benzamide derivative characterized by an amino group (-NH₂) at the 3-position of the benzene ring and a branched alkylamide group (N-methyl-N-propyl) attached to the carbonyl carbon. Benzamides are widely studied for their roles in organic synthesis, catalysis, and pharmaceuticals due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
3-amino-N-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-7-13(2)11(14)9-5-4-6-10(12)8-9/h4-6,8H,3,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTKTBRXKFIANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Nitro-N-Methyl-N-Propylbenzamide
A common precursor to 3-amino-N-methyl-N-propylbenzamide is 3-nitro-N-methyl-N-propylbenzamide, synthesized via amide coupling. In this route:
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3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride.
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The acid chloride reacts with N-methyl-N-propylamine in the presence of a base (e.g., triethylamine) to yield 3-nitro-N-methyl-N-propylbenzamide.
Reaction Conditions :
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Solvent: Dichloromethane or THF
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Temperature: 0–25°C
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Yield: 70–80%
Catalytic Reduction of the Nitro Group
The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst (e.g., Pd/C) or alternative reductants like sodium dithionite:
Optimization Notes :
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Catalyst Loading : 5–10% Pd/C achieves complete reduction within 2–4 hours.
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Solvent : Ethanol or ethyl acetate
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Yield : 85–90%
Direct Amination of N-Methyl-N-Propylbenzamide
Electrophilic Aromatic Substitution
Direct nitration of N-methyl-N-propylbenzamide introduces a nitro group at the 3-position, followed by reduction. However, this method faces challenges:
Buchwald-Hartwig Amination
A more efficient approach employs transition-metal catalysis to introduce the amino group directly. Using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos), N-methyl-N-propylbenzamide reacts with an ammonia surrogate (e.g., benzophenone imine):
Advantages :
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Single-step amination
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Higher regioselectivity (>90%)
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Yield: 60–70%
Alternative Routes via Reductive Amination
Ketone Intermediate Strategy
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3-Acetylbenzoic acid is converted to its methyl ester.
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Reductive amination with methylpropylamine using NaBH₃CN yields 3-(N-methyl-N-propylamino)acetophenone.
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Oxidation of the ketone to the amide via the Schmidt reaction or Hofmann rearrangement.
Limitations :
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Multiple steps reduce overall yield (~50%).
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Oxidation conditions may degrade sensitive functional groups.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride + Reduction | 2 | 70–85 | High purity, scalable | Requires nitro group handling |
| Direct Nitration | 3 | 35–50 | No specialized catalysts | Poor regioselectivity |
| Buchwald-Hartwig | 1 | 60–70 | Single-step, high selectivity | Costly catalysts |
| Reductive Amination | 3 | 40–50 | Avoids nitro intermediates | Low efficiency in oxidation step |
Industrial-Scale Considerations
Cost Efficiency
The acid chloride route is preferred for large-scale synthesis due to:
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Low catalyst costs (Pd/C is recyclable).
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Commodity chemicals (SOCl₂, N-methyl-N-propylamine).
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.
Scientific Research Applications
3-amino-N-methyl-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-N-propylbenzamide involves its interaction with specific molecular targets. One key target is poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair. By inhibiting PARP, the compound prevents the repair of damaged DNA, leading to cell death. This mechanism is particularly relevant in cancer therapy, where the inhibition of DNA repair can enhance the effectiveness of other treatments .
Comparison with Similar Compounds
3-Nitro-N-propylbenzamide ()
- Structure: Features a nitro group (-NO₂) at the 3-position and a propyl group on the amide nitrogen.
- Key Properties: Electron-withdrawing nitro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Lower basicity compared to amino-substituted analogs due to the nitro group’s electron-withdrawing nature.
- Applications : Nitrobenzamides are intermediates in explosives or agrochemicals but less common in biological applications due to toxicity concerns.
4-Amino-N-(3-(dimethylamino)propyl)benzamide ()
- Structure: Contains an amino group at the 4-position and a tertiary amine (dimethylamino propyl) on the amide nitrogen.
- Enhanced biological activity due to the combination of amino and dimethylamino groups, which may interact with enzyme active sites.
- Applications : Likely used in drug discovery for targeting amine-dependent receptors or enzymes.
3-Chloro-N-phenylbenzamide ()
- Structure : Chlorine substituent at the 3-position and a phenyl group on the amide nitrogen.
- Key Properties: Chlorine’s electronegativity stabilizes the aromatic ring, influencing crystal packing (monoclinic system, P21/c space group). Higher melting point (inferred from crystallographic data) compared to alkyl-substituted benzamides.
- Applications : Used in materials science and as a model compound for studying steric effects in amide synthesis .
Physicochemical Properties
Key Observations :
- Amino-substituted benzamides exhibit higher polarity than nitro or chloro analogs, favoring solubility in methanol or DMSO (as seen in ).
- Steric hindrance from N-methyl-N-propyl groups may reduce crystallinity compared to phenyl or hydroxy-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 3-amino-N-methyl-N-propylbenzamide with high yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and amines. For example, using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) as a coupling agent in acetonitrile with triethylamine as a base ensures efficient amide bond formation . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 amine-to-acyl chloride), inert atmospheres to prevent oxidation, and purification via column chromatography using gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Peaks at δ 6.5–7.5 ppm confirm aromatic protons, while δ 2.8–3.2 ppm corresponds to N-methyl and N-propyl groups .
- ¹³C NMR : Carbonyl signals (C=O) appear at ~168–170 ppm, and quaternary carbons in the benzene ring are observed at ~125–140 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 235.1) and rule out impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the amino group during functionalization?
- Methodological Answer : Discrepancies arise from competing reactions (e.g., acylation vs. alkylation). To mitigate:
- Use protecting groups (e.g., Boc for amines) during multi-step syntheses to ensure selective functionalization .
- Employ kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor amine acylation, while higher temperatures (25–40°C) may promote side reactions .
- Monitor reaction progress via TLC or in-situ FTIR to detect intermediate species .
Q. What strategies validate the biochemical targets of this compound when inhibition assays yield conflicting data?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Mutagenesis Studies : Introduce point mutations in suspected enzyme binding pockets (e.g., acps-pptase) to assess loss of inhibitory activity .
- Pathway Analysis : Use transcriptomics or metabolomics to identify downstream effects on bacterial proliferation pathways, such as fatty acid biosynthesis .
Q. How can X-ray crystallography resolve ambiguities in the crystal packing of this compound derivatives?
- Methodological Answer :
- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) to resolve unit cell parameters (e.g., monoclinic P2₁/c symmetry) .
- Refinement : Apply SHELXL-97 for structure solution, ensuring R-factor convergence below 5%. Discrepancies in hydrogen bonding (e.g., N–H···O vs. C–H···π interactions) can be resolved via Hirshfeld surface analysis .
Q. What experimental design considerations are critical for assessing metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60-minute intervals .
- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for metabolism .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as seen in analogues with enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
